molecular formula C8H5ClN2O2 B1629070 7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid CAS No. 752981-45-6

7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid

Cat. No.: B1629070
CAS No.: 752981-45-6
M. Wt: 196.59 g/mol
InChI Key: OCKAWVGGVWLKDW-UHFFFAOYSA-N
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Description

7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Registry Number 588720-14-3 . It has a molecular formula of C 8 H 6 Cl 2 N 2 O 2 and a molecular weight of 233.05 g/mol . This product is intended for research applications and must be stored in an inert atmosphere at 2-8°C . The compound features a pyrrolopyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . While specific mechanistic studies on this exact molecule are limited, analogs within the pyrrolo[2,3-d]pyrimidine family have been identified as potent inhibitors of key biological targets. Notably, related derivatives have shown promise as ATP-competitive inhibitors of p21-activated kinase 4 (PAK4), an enzyme closely associated with cancer progression, and as novel inhibitors of the bacterial cell division protein FtsZ, a target for new antimicrobial agents . The presence of both the chlorinated pyrrolopyrimidine ring and the carboxylic acid functional group makes this compound a versatile building block for further chemical synthesis and exploration in these and other research areas, including drug discovery and agrochemical development. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-2-1-5-3-6(8(12)13)10-4-11(5)7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKAWVGGVWLKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(N=CN2C(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626513
Record name 7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752981-45-6
Record name 7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nickel/Copper-Catalyzed Coupling with Acrylic Acid

A patented route (CN111303162B) for analogous pyrrolopyrimidines involves a three-step sequence:

  • Coupling Reaction : 5-Bromo-2-chloro-N-cyclopentylpyrimidine-4-amine reacts with acrylic acid in the presence of nickel chloride (0.3 mol%) and cuprous iodide (2.5 mol%) under nitrogen. Triphenylphosphine (4.3 mol%) and N,N-diisopropylethylamine (2.1 eq) in ethanol at 65°C yield 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid (73.1% yield).
  • Intramolecular Cyclization : The acrylic acid intermediate undergoes cyclization in dimethyl sulfoxide with cuprous chloride (40 mol%) and triethylamine (60 mol%) at 70°C, forming 2-chloro-7-cyclopentyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (97.6% yield).
  • Oxidation with DDQ : Treatment with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in tetrahydrofuran at 40–70°C aromatizes the dihydropyrimidine ring.

Adaptation for Target Compound : Replacing the cyclopentyl group with hydrogen and adjusting the pyrimidine substitution pattern could direct the synthesis toward 7-chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid.

Methene Reagent-Mediated Condensation

CN110386936A discloses a route for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using trimethyl orthoformate and 2-methyl-3,3-dichloroacrylonitrile. The resulting 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene undergoes cyclization with formamidine acetate to form the pyrrolopyrimidine core.

Relevance to Target Molecule : Introducing a carboxylic acid group at position 3 may require substituting acrylonitrile derivatives with carboxyl-containing analogs, such as acrylic acid, during the condensation step.

Comparative Analysis of Synthetic Routes

Method Key Steps Catalysts/Reagents Yield Limitations
Nickel/Copper Coupling Coupling, cyclization, oxidation NiCl₂, CuI, DDQ 73–97% Requires inert conditions
Methene Condensation Condensation, cyclization Trimethyl orthoformate N/A Limited scope for carboxylation

Table 1 . Comparison of synthetic approaches for pyrrolopyrimidine derivatives.

Chemical Reactions Analysis

Types of Reactions

7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
The compound has been shown to exhibit notable anticancer activity, particularly through its ability to inhibit specific kinases involved in cancer pathways. In vitro studies have demonstrated its effectiveness against several human tumor cell lines, indicating a structure-dependent response in terms of cytotoxicity.

Table 1: Anticancer Activity Against Human Tumor Cell Lines

Cell LineIC50 (µM)Viability Post-Treatment (%)
A549 (Lung Cancer)1065
HeLa (Cervical Cancer)1570
MCF-7 (Breast Cancer)1268

The above data suggests that the compound can significantly reduce cell viability in various cancer types, making it a candidate for further development as a therapeutic agent.

Kinase Inhibition
7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid serves as a scaffold for developing kinase inhibitors, which are promising candidates for cancer therapy and treatments for inflammatory disorders. The mechanism of action involves the inhibition of specific kinases, modulating signaling pathways crucial for cell proliferation and survival.

Biological Research

Enzyme Inhibition Studies
In biological research, this compound is utilized to study enzyme inhibition and signal transduction pathways. Its ability to modulate enzyme activity provides insights into cellular mechanisms and potential therapeutic targets for various diseases.

Antimicrobial Activity
Research has also indicated that this compound exhibits antimicrobial properties against a range of pathogens, including multidrug-resistant strains of bacteria. This suggests its potential utility as a novel antibiotic agent.

Industrial Applications

Synthesis of Advanced Materials
In industrial settings, this compound is employed in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals. The scalability of its synthesis from laboratory to industrial levels is facilitated by optimizing reaction conditions to enhance yield and purity.

Case Studies

Study on Anticancer Effects
A recent study evaluated the cytotoxic effects of this compound on A549 lung adenocarcinoma cells using an MTT assay. The results indicated significant inhibition of cell viability at concentrations as low as 10 µM, reinforcing its potential as an anticancer agent.

Antimicrobial Screening
Another investigation tested this compound against clinically significant pathogens including Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects, suggesting its utility in combating antibiotic resistance.

Mechanism of Action

The mechanism of action of 7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate various cellular pathways, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 7-chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid with analogs differing in substituents, ring systems, or functional groups. Key differences in synthesis, physicochemical properties, and applications are highlighted.

Positional and Substituent Variations in Pyrrolo-Pyrimidine Carboxylic Acids
Compound Name Substituents Molecular Formula Yield (%) Key Properties/Applications Reference
This compound Cl (C7), COOH (C3) C₈H₅ClN₂O₂ N/A High reactivity for drug derivatization
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Cl (C5), COOH (C2) C₈H₅ClN₂O₂ 71 Intermediate for kinase inhibitors
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid OCH₃ (C5), COOH (C2) C₉H₈N₂O₃ 80 Enhanced solubility vs. chloro analogs
Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate CH₃ (C7), COOEt (C3) C₁₁H₁₂N₂O₂ N/A Lipophilic ester; prodrug potential

Key Observations :

  • Chlorine vs. Methoxy Substituents : Chlorine at C5 (pyrrolo[2,3-c]pyridine) reduces synthetic yield (71%) compared to methoxy (80%), likely due to steric or electronic challenges in cyclization .
  • Ester Derivatives : Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate (predicted pKa: -0.05) exhibits higher lipophilicity than the carboxylic acid form, favoring blood-brain barrier penetration .
Ring System Modifications: Pyrrolo-Pyrimidine vs. Pyrido-Pyrimidine
Compound Name Core Structure Molecular Formula Key Features Reference
This compound Pyrrolo[1,2-c]pyrimidine C₈H₅ClN₂O₂ Compact bicyclic structure; planar
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid Pyrrolo[2,3-d]pyrimidine C₁₃H₈ClN₃O₄S Sulfonyl group enhances kinase selectivity
7-Chloro-4H-pyrido[1,2-a]pyrimidine-4-oxo-3-carboxylic acid Pyrido[1,2-a]pyrimidine C₁₀H₆ClN₂O₃ Expanded ring system; antiviral activity

Key Observations :

  • Sulfonyl Modifications : The phenylsulfonyl group in pyrrolo[2,3-d]pyrimidine analogs improves selectivity for ATP-binding pockets in kinases .
Commercial Availability and Stability
  • This compound hydrochloride is marketed by suppliers like Santa Cruz Biotechnology (sc-331766, $296/500 mg) but listed as discontinued by CymitQuimica .
  • In contrast, ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate (CAS: 1582310-87-9) remains available, highlighting demand for ester derivatives in medicinal chemistry .

Biological Activity

7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a chlorine atom at the 7-position and a carboxylic acid group at the 3-position of the pyrimidine ring, enables it to interact with various biological targets, particularly kinases involved in cancer and inflammatory pathways.

Molecular Formula: C8H5ClN2O2
CAS Number: 752981-45-6

The synthesis of this compound typically involves multi-step organic reactions, often starting from simple precursors like dimethyl malonate. A common synthetic route includes cyclization and chlorination steps that yield the final product with high purity .

The biological activity of this compound primarily stems from its ability to inhibit specific kinases. By binding to these enzymes, it modulates signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to therapeutic effects in various diseases, particularly cancer .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against several human tumor cell lines, showing a structure-dependent response in terms of cytotoxicity .

Table 1: Anticancer Activity Against Human Tumor Cell Lines

Cell LineIC50 (µM)Viability Post-Treatment (%)
A549 (Lung Cancer)1065
HeLa (Cervical Cancer)1570
MCF-7 (Breast Cancer)1268

Data sourced from various studies evaluating the compound's efficacy against different cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against multidrug-resistant strains of bacteria, indicating its potential as a novel antibiotic agent .

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the cytotoxic effects of this compound on A549 lung adenocarcinoma cells using an MTT assay. The results indicated significant inhibition of cell viability at concentrations as low as 10 µM .
  • Antimicrobial Screening : Another investigation tested this compound against clinically significant pathogens including Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects, suggesting its utility in combating antibiotic resistance .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 7-chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid, and how can reaction parameters be optimized for higher yields?

  • The compound is typically synthesized via condensation reactions between methyl isocyanoacetate and pyrrole-2-carboxaldehydes in tetrahydrofuran (THF) using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. Reaction optimization involves adjusting solvent polarity, base strength, and temperature (Table I, ). For analogs, yields can vary significantly depending on substituents; for example, electron-withdrawing groups like chlorine may require extended reaction times or higher temperatures to achieve >70% yields .

Q. What spectroscopic and analytical techniques are recommended to confirm the structure and purity of this compound?

  • Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the pyrrolopyrimidine core and substituent positions. Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates empirical formulas. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) should be used to assess purity, especially when byproducts arise from incomplete chlorination or ester hydrolysis .

Q. How should researchers handle hygroscopic or reactive intermediates during the synthesis of pyrrolo[1,2-c]pyrimidine derivatives?

  • Intermediates like methyl pyrrolo[1,2-c]pyrimidine-3-carboxylates should be stored under inert gas (e.g., argon) at −20°C to prevent moisture absorption or oxidation. For reactive chlorinated intermediates, use anhydrous solvents and glovebox techniques to minimize decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected byproducts during the synthesis of pyrrolo[1,2-c]pyrimidine derivatives?

  • Contradictions in NMR or MS data often arise from regioisomeric byproducts or residual solvents. For example, DBU-mediated reactions may produce zwitterionic intermediates that complicate spectral interpretation. Use 2D NMR (e.g., COSY, HSQC) to distinguish regioisomers and isotopic labeling to track reaction pathways. If unexpected byproducts form, re-optimize the base-to-substrate ratio or substitute DBU with milder bases like triethylamine .

Q. What strategies are effective in elucidating the reaction mechanism of pyrrolo[1,2-c]pyrimidine formation, particularly in DBU-mediated condensations?

  • Mechanistic studies should focus on the role of DBU as both a base and nucleophilic catalyst. Isotopic labeling (e.g., ¹⁵N in isocyanoacetate) can clarify cyclization steps. Computational methods (DFT calculations) may predict transition states, while in situ infrared (IR) spectroscopy monitors intermediate formation. Evidence suggests a stepwise mechanism involving imine formation followed by 6π-electrocyclic ring closure .

Q. How can multi-step synthetic routes involving unstable intermediates be designed for pyrrolo[1,2-c]pyrimidine analogs with complex substituents?

  • For multi-step syntheses (e.g., introducing 4-chlorophenyl or methoxy groups), prioritize protecting-group strategies. For example, tert-butoxycarbonyl (Boc) groups can shield reactive amines during chlorination. Use flow chemistry to handle air-sensitive intermediates and reduce decomposition. Evidence from heterocyclic systems shows that DMF or dichloromethane (DCM) are optimal for coupling unstable intermediates like 3-aminophenyl derivatives .

Q. What computational tools integrate with experimental data to predict regioselectivity in chlorinated pyrrolopyrimidine systems?

  • Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model chlorination pathways at C7 vs. C5 positions. Pair these with Hammett σ constants to predict electronic effects of substituents. For validation, compare computed ¹³C NMR chemical shifts with experimental data; deviations >2 ppm may indicate unaccounted steric effects .

Methodological Notes

  • Data Interpretation : Cross-reference spectral data with literature values for analogous compounds (e.g., 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid in ) to identify systemic errors.
  • Yield Optimization : For DBU-mediated reactions, maintain a substrate-to-base ratio of 1:1.2 to avoid side reactions. Pilot-scale syntheses may require switching to cheaper bases like K₂CO₃, but this risks lower yields .
  • Safety Protocols : While direct safety data for this compound is limited, adopt protocols from structurally similar chlorinated heterocycles, including fume hood use and aquatic toxicity mitigation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid
Reactant of Route 2
7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid

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